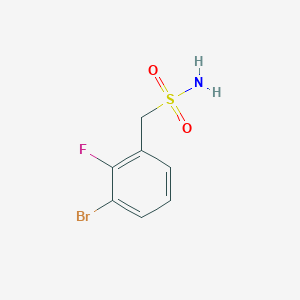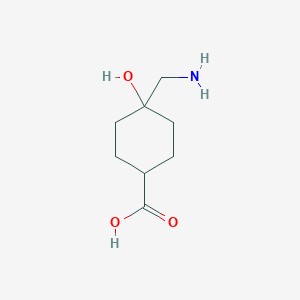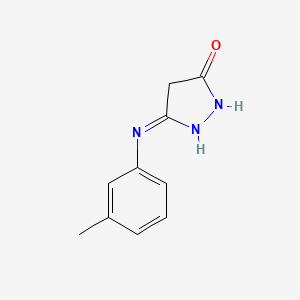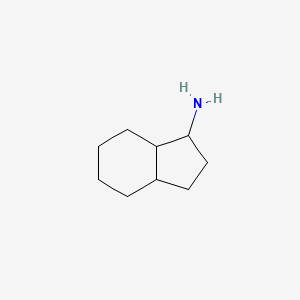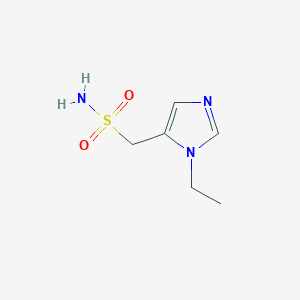
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11N3O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 1-ethylimidazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylimidazole: Ethyl group at position 2 instead of position 1.
Imidazole-5-sulfonamide: Sulfonamide group directly attached to the imidazole ring without the ethyl group.
Uniqueness
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is unique due to the presence of both an ethyl group and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C6H11N3O2S |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
(3-ethylimidazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11) |
InChIキー |
OANYKCWNYHDOOW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


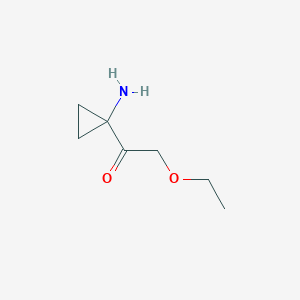
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)

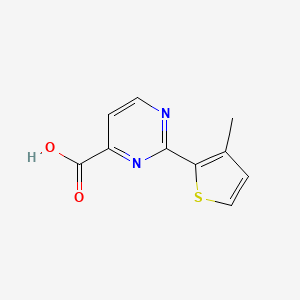
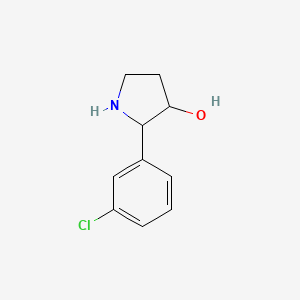
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
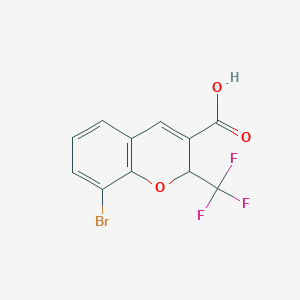
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)

